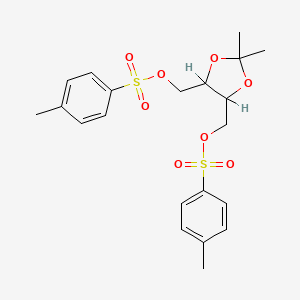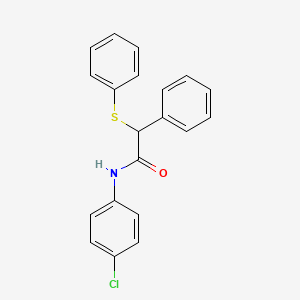
(2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a brominated acenaphthylene moiety and an ethoxy-substituted benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one typically involves multi-step organic reactions. One possible synthetic route could include:
Bromination: Introduction of a bromine atom to the acenaphthylene ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Benzothiophene Ring: Cyclization of a suitable precursor to form the benzothiophene ring, often using sulfur-containing reagents.
Ethoxylation: Introduction of the ethoxy group through an etherification reaction using ethyl alcohol and an acid catalyst.
Condensation Reaction: Formation of the final compound through a condensation reaction between the brominated acenaphthylene and the ethoxy-substituted benzothiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the benzothiophene ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The bromine atom in the acenaphthylene moiety can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or DNA.
Medicine
The unique structure of this compound makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry
In industrial applications, it could be used in the development of new materials with specific properties, such as semiconductors or polymers.
Mechanism of Action
The mechanism by which (2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-methoxy-1-benzothiophen-3-one: Similar structure with a methoxy group instead of an ethoxy group.
(2Z)-2-(5-chloro-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom and the ethoxy group in (2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.
Properties
IUPAC Name |
(2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrO3S/c1-2-26-11-6-7-13-17(10-11)27-22(21(13)25)19-14-5-3-4-12-16(23)9-8-15(18(12)14)20(19)24/h3-10H,2H2,1H3/b22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXNSPLXRFWLIQ-QOCHGBHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C3C4=CC=CC5=C(C=CC(=C54)C3=O)Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/3\C4=CC=CC5=C(C=CC(=C54)C3=O)Br)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B4992940.png)
![4-allyl-2-methoxy-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B4992944.png)

![2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid](/img/structure/B4992951.png)
![6-methyl-5-[5-(1-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-2-(2-methyl-3-furoyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4992956.png)
![3-[1-[3-(Dimethylamino)benzoyl]piperidin-3-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one](/img/structure/B4992970.png)
![4-[10-Bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]benzoic acid](/img/structure/B4992971.png)
![methyl (2S)-2-[[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate](/img/structure/B4992979.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B4992990.png)
![N-[4-(piperidine-1-carbonyl)phenyl]-5-propylthiophene-3-carboxamide](/img/structure/B4993008.png)
![1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone](/img/structure/B4993013.png)
![N,N-dimethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4993027.png)
